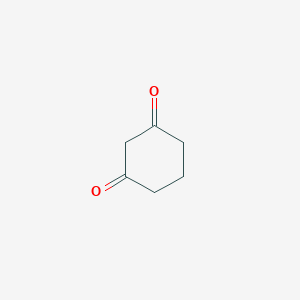

1,3-Cyclohexanedione

Vue d'ensemble

Description

1,3-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and is known for its colorless or white solid appearance. This compound occurs naturally and is a substrate for cyclohexanedione hydrolase. It predominantly exists in its enol tautomer form .

Méthodes De Préparation

1,3-Cyclohexanedione can be synthesized through several methods:

Semi-hydrogenation of Resorcinol: This method involves the hydrogenation of resorcinol (C6H4(OH)2) in the presence of a catalyst to produce this compound.

Tetraacetylethylene Treatment: Tetraacetylethylene is treated with 1,5-diazabicyclo[4.3.0]non-5-ene or sodium acetate to form cyclopentenone, which is then converted to this compound.

Industrial Production: In industrial settings, resorcinol is neutralized with sodium hydroxide and then hydrogenated at high pressure and temperature.

Analyse Des Réactions Chimiques

Acid-Catalyzed Formal (4+1) Cycloaddition

1,3-Cyclohexanedione participates in acid-catalyzed formal cycloadditions with enone derivatives to form spiro decanes. This reaction is highly sensitive to reactant loading, catalyst concentration, and reaction time .

Key Findings:

-

Catalyst Efficiency : Reducing the acid catalyst (CFSOH) loading to 0.1 mol% significantly improved yields (up to 90%) and diastereoselectivity while shortening reaction times .

-

Concentration Effects : Higher concentrations of this compound paradoxically slowed reaction rates, attributed to its buffering behavior in non-aqueous solutions .

-

Optimized Conditions : Using 1.1 equivalents of this compound relative to the enone reactant (1a ) and tuning reaction concentrations minimized side reactions and maximized efficiency .

Experimental Data Table:

| Entry | Equiv. of 2a | Catalyst (mol%) | Time (h) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 10e | 3.0 | 0.001 | 30 | 38 | 0 |

| 11e | 2.0 | 0.001 | 30 | 58 | 1 |

| 12e | 1.5 | 0.001 | 30 | 88 | 2 |

| 13e | 1.1 | 0.001 | 30 | 90 | 2 |

Data sourced from NMR analyses under standardized conditions .

Base-Catalyzed Reactions

In base-catalyzed systems (e.g., DBU in toluene), this compound facilitates the synthesis of complex cyclic structures. Reducing its loading enabled a 450-fold decrease in base catalyst requirements while maintaining high yields .

Mechanistic Insights:

-

Buffering Role : The compound stabilizes reaction intermediates via enolate formation, moderating pH shifts in non-aqueous media .

-

Scope Expansion : Lower catalyst loadings allowed the use of structurally diverse enones and diketones, broadening synthetic applicability .

Critical Parameters:

-

Loading Control : Limiting this compound to 1.05–1.5 equivalents minimized side reactions and improved atom economy .

-

Solvent and Temperature : Reactions in CDCl or toluene at 60°C achieved optimal balance between rate and selectivity .

General Reaction Trends

-

Rate vs. Concentration : Inverse relationship observed in acid-catalyzed systems, where higher diketone concentrations slowed kinetics .

-

Diastereoselectivity : Enhanced by low catalyst loadings and precise stoichiometry, yielding single diastereomers in optimized cases .

Practical Implications

These findings underscore the importance of reaction engineering for this compound-based syntheses. By optimizing loading and concentration, industrial processes can reduce catalyst costs, minimize waste, and improve scalability .

Applications De Recherche Scientifique

Pharmaceutical Applications

1,3-Cyclohexanedione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the potential of this compound in synthesizing anticancer agents. For instance, derivatives of this compound have been explored for their efficacy against cancer cell lines, showcasing promising results in inhibiting tumor growth .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Use | Reference |

|---|---|---|

| Anticancer Agents | Cancer treatment | |

| Antibiotics | Infection control | |

| Antidepressants | Mood disorders |

Agrochemical Applications

In agriculture, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives exhibit insecticidal properties that contribute to pest management strategies.

Case Study: Insecticidal Activity

A study highlighted the synthesis of chromanone and chromone analogues using this compound, which demonstrated significant insecticidal activity against various pests. This positions this compound as a valuable precursor in agrochemical formulations .

Table 2: Agrochemical Products from this compound

Material Science Applications

The compound is also employed in material science for the synthesis of polymers and other advanced materials. Its reactivity allows for the formation of complex structures used in coatings and adhesives.

Case Study: Polymer Synthesis

Research has shown that this compound can be used to create novel polymeric materials with enhanced properties. For example, its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength .

Table 3: Material Science Products Utilizing this compound

Chemical Synthesis Applications

The compound is pivotal in organic synthesis as a building block for various chemical reactions. Its ability to undergo selective hydrogenation makes it a valuable intermediate.

Case Study: Selective Hydrogenation

Recent advancements have shown that using graphene-supported palladium catalysts can achieve high selectivity in the hydrogenation of resorcinol to produce this compound with remarkable efficiency (99.9% conversion) . This method enhances the sustainability of chemical processes by reducing the need for harsh conditions.

Mécanisme D'action

The mechanism of action of 1,3-cyclohexanedione involves its enol form reacting with electrophilic reagents. This reaction is facilitated by the active dicarbonyl groups and the methylene moiety at C2, which possess high reactivity . In herbicides, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase, which is crucial for the breakdown of tyrosine in plants .

Comparaison Avec Des Composés Similaires

1,3-Cyclohexanedione can be compared with other similar compounds:

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-established reagent used in various chemical reactions.

1,2,3-Cyclohexanetrione: Similar in chemical properties but less stable than this compound.

1,4-Cyclohexanedione: Another isomer with different reactivity and applications.

This compound stands out due to its versatility in forming various derivatives and its significant role in the synthesis of herbicides and other industrial chemicals.

Activité Biologique

1,3-Cyclohexanedione (1,3-CHD) is a cyclic diketone that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 1,3-CHD, focusing on its antibacterial properties, potential as an anti-tuberculosis agent, and its role in various chemical transformations.

Overview of this compound

This compound is characterized by its two carbonyl groups located at the 1 and 3 positions of the cyclohexane ring. This structural feature is significant for its reactivity and biological activity. The compound has been utilized in various synthetic pathways and has shown potential in medicinal applications.

Antibacterial Activity

1,3-CHD and its derivatives have been evaluated for their antibacterial properties against several bacterial strains. A study tested various synthesized ligands derived from 1,3-CHD against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some complexes exhibited medium-level antibacterial activity compared to ampicillin, demonstrating the potential of 1,3-CHD derivatives as antibacterial agents .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Medium-level activity |

| Staphylococcus aureus | Medium-level activity |

| Salmonella typhimurium | Medium-level activity |

Anti-Tuberculosis Potential

The anti-tuberculosis activity of 1,3-CHD has been explored through the synthesis of various derivatives. A notable study investigated the structure-activity relationship (SAR) of compounds based on 1,3-CHD against Mycobacterium tuberculosis. The findings revealed that modifications at specific positions on the cyclohexanedione ring significantly influenced the minimum inhibitory concentration (MIC) values. Some derivatives showed enhanced activity comparable to standard anti-tuberculosis drugs such as ethambutol and levofloxacin .

Key Findings:

- Compounds with a hydroxyl aryl group at the C-5 position exhibited optimal anti-TB activity.

- Substitutions at other positions led to a marked decrease in activity.

- The presence of a gem-dimethyl group at C-5 was crucial for maintaining significant MIC values .

Reaction Mechanisms and Catalysis

Research has demonstrated that this compound serves not only as a reactant but also as a buffering agent in non-aqueous solutions. Its concentration affects reaction rates and outcomes in catalytic processes. For instance, studies indicated that lower concentrations of 1,3-CHD could enhance yields and selectivity in various chemical transformations while minimizing catalyst loading .

Case Studies

Several case studies highlight the biological applications of 1,3-CHD:

- Synthesis of Antibacterial Agents : Research focused on synthesizing new ligands from 1,3-CHD derivatives resulted in compounds with promising antibacterial properties against resistant strains.

- Anti-Tuberculosis Derivatives : The development of substituted 2-phenylaminomethylene-cyclohexane-1,3-diones showed improved efficacy against M. tuberculosis, indicating a potential pathway for new treatments .

Propriétés

IUPAC Name |

cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044433 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-02-9 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK3D2BXJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,3-Cyclohexanedione and what are some of its key applications?

A1: this compound is a cyclic diketone that exists in equilibrium with its enol tautomers. It serves as a versatile building block in organic synthesis and is a key structural motif found in various natural products and pharmaceuticals. It has found applications in the development of insecticides, herbicides, fungicides, and plant growth regulators. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.

Q3: How can you differentiate between the keto and enol forms of this compound using spectroscopic techniques?

A3: Inner-shell spectroscopy, particularly C 1s and O 1s excitation spectra, provides a clear distinction. These spectra reveal specific features characteristic of diketo and monoenol structures. Studies using electron energy loss spectra have confirmed the predominance of the diketonic structure for this compound in the gas phase. []

Q4: How does the solvent affect the keto-enol tautomerism of this compound?

A4: The keto-enol ratio of this compound is highly dependent on the solvent. This dependence arises from variations in solute–solvent and solute–solute hydrogen bonding interactions. Low-temperature high-performance liquid chromatography (HPLC) studies have demonstrated this solvent-dependent tautomeric behavior. []

Q5: What are the main fragmentation pathways observed in the mass spectra of methyl enol ethers of 1,3-Cyclohexanediones?

A5: The fragmentation patterns of methyl enol ethers of 1,3-Cyclohexanediones are consistent with those expected for 1,3-cyclohexanediones in their enol form. These fragmentation pathways have been studied extensively using deuterium labeling and provide insights into the influence of alkyl substituents on their mass spectral behavior. []

Q6: How does the presence of alkyl substituents influence the mass spectral behavior of 1,3-Cyclopentanediones compared to their this compound counterparts?

A6: Unlike 1,3-Cyclohexanediones, the mass spectra of 4- or 5-substituted 1,3-Cyclopentanedione enol ethers are identical, suggesting isomerization. This phenomenon has been investigated through metastable transitions, low-energy spectra, and deuterium labeling, leading to a proposed mechanism for this isomerization process. []

Q7: What are some examples of reactions involving this compound that highlight its synthetic utility?

A7: this compound exhibits diverse reactivity:

- Aromatization: Reacting this compound with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) can lead to the formation of polysubstituted chlorobenzaldehydes, valuable intermediates in various synthetic applications. []

- Condensation Reactions: It readily undergoes condensation with aromatic aldehydes, catalyzed by acids or bases, to form xanthenedione derivatives. These reactions have been successfully carried out using various catalysts, including acidic ionic liquids like 1-methyllimidazolium hydrogen sulphate ([Hmim]HS04), offering advantages such as environmental friendliness, ease of work-up, short reaction times, high yields, and reusability of the ionic liquid catalyst. [, ]

- Cycloadditions: Under solvent-free ball-milling conditions and mediated by manganese(III) acetate dihydrate, this compound participates in cycloadditions with 1-(pyridin-2-yl)-enones, generating trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives. These reactions exhibit high diastereoselectivity and unexpected regioselectivity, with manganese(III) acetate playing a dual role as both an oxidant and a Lewis acid. []

- Radical Reactions: In the presence of manganese(III) acetate, this compound undergoes radical reactions with in situ generated imines under solid-state conditions using mechanical milling. These reactions proceed efficiently at room temperature, leading to good to excellent yields of the desired products. []

Q8: Has this compound been investigated for its potential biological activity?

A8: Yes, this compound and its derivatives have shown interesting biological activities:

- Radioprotective Effects: 2-Methyl-1,3-cyclohexanedione exhibits protective effects against radiation damage in Escherichia coli. It safeguards the bacteria from the lethal impact of ultraviolet light and ⁶⁰Co-induced lethality. While the precise mechanisms of action remain unknown, this finding suggests potential applications in radioprotection. []

- Enzyme Inhibition: Derivatives like 2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC) and mesotrione act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). NTBC has shown efficacy in treating hereditary tyrosinaemia type 1 (HT-1). []

Q9: How do the pharmacological properties of NTBC and mesotrione, both HPPD inhibitors, differ?

A9: Despite both being HPPD inhibitors, NTBC and mesotrione exhibit distinct pharmacological profiles. NTBC demonstrates a persistent and significant inhibitory effect on HPPD, resulting in a prolonged elevation of tyrosine levels in plasma. In contrast, mesotrione's effect on HPPD is transient and minimal, leading to a much smaller and shorter-lived increase in tyrosine concentrations. These differences in pharmacological behavior underscore their suitability for different applications. NTBC's long-lasting effect makes it suitable for treating HT-1, while mesotrione's minimal and transient effect minimizes the likelihood of adverse effects during occupational use as an herbicide. []

Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A10: Several analytical methods are routinely used:

- Chromatography: High-performance liquid chromatography (HPLC) enables the separation and quantification of this compound and its derivatives. When coupled with fluorescence detection, it offers sensitive detection of trace amounts, for example, in the analysis of formaldehyde in food samples after derivatization with this compound. []

Q11: Are there any documented phase transitions in this compound crystals?

A11: Yes, 2-methyl-1,3-cyclohexanedione crystals exhibit a second-order phase transition at 243 K. This transition has been studied using techniques such as Brillouin scattering, NMR, calorimetry, and dielectric permittivity measurements. The transition entropy has been determined to be 5.7 J mol⁻¹ K⁻¹, and NMR studies suggest two possible models for molecular reorientation during this phase change. Dielectric studies indicate an activation process around the transition temperature. Furthermore, Brillouin scattering measurements of elastic constants reveal that the phase transition in 2-methyl-1,3-cyclohexanedione crystals exhibits slow dynamics similar to an order-disorder transformation, without any softening of modes. This behavior contrasts with the phase transitions observed in the analogous compound, this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.